molecular formula C15H21N3O5S2 B2367544 4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide CAS No. 2415509-59-8

4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide

Cat. No. B2367544
CAS RN: 2415509-59-8
M. Wt: 387.47
InChI Key: IRRMAOSHGSZOSR-UHFFFAOYSA-N
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Description

4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as JNJ-53718678 and is a potent and selective inhibitor of the protein kinase CK1δ. The purpose of

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

  • A study focused on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating potential applications in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

  • Research on the synthesis and in vitro biological screening of benzenesulfonamide derivatives, including studies on antimicrobial activity, assessed through qualitative and quantitative assays (El-Gaby et al., 2018).

Carbonic Anhydrase Inhibition

  • A study reported the synthesis of benzenesulfonamide derivatives and their evaluation as carbonic anhydrase inhibitors, highlighting their potential therapeutic applications (Gul et al., 2016).

Photocatalytic Applications

  • Investigations into the photophysical and photochemical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives, emphasizing its suitability for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Herbicide Metabolism

  • A study on the metabolism of chlorsulfuron (a herbicide) by plants, detailing the biological basis for its selectivity in cereals, which is a derivative of benzenesulfonamide (Sweetser, Schow, & Hutchison, 1982).

Anticancer Activity

  • Research into the synthesis of benzenesulfonamides with potential anticancer activity against various human cancer cell lines (Kumar et al., 2015).

properties

IUPAC Name

4-cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O5S2/c1-23-15(7-9-18(10-8-15)24(2,19)20)12-17-25(21,22)14-5-3-13(11-16)4-6-14/h3-6,17H,7-10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRRMAOSHGSZOSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNS(=O)(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide

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